5-Chloropyrazine-2,3-dicarboxylic acid (CAS 159853-92-6): A Bifunctional Scaffold for Advanced Materials and Medicinal Chemistry
5-Chloropyrazine-2,3-dicarboxylic acid (CAS 159853-92-6): A Bifunctional Scaffold for Advanced Materials and Medicinal Chemistry
Executive Summary
In the landscape of heterocyclic chemistry, polyfunctionalized pyrazines serve as indispensable building blocks for both pharmaceutical development and reticular chemistry (Metal-Organic Frameworks, or MOFs). 5-Chloropyrazine-2,3-dicarboxylic acid (CAS 159853-92-6) is a highly specialized, bifunctional scaffold[1]. It combines the potent metal-chelating ability of an ortho-dicarboxylic acid with the electrophilic reactivity of a halogenated diazine. This whitepaper provides an in-depth mechanistic analysis of its reactivity, physicochemical properties, and validated experimental workflows designed for researchers in drug discovery and materials science.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of 5-chloropyrazine-2,3-dicarboxylic acid is critical for predicting its behavior in solution and its chromatographic retention. The presence of two carboxylic acid groups renders the molecule highly polar and capable of forming extensive hydrogen-bond networks, while the pyrazine core and chlorine atom dictate its electronic distribution[2].
Table 1: Physicochemical and Structural Properties
| Property | Value / Description | Mechanistic Implication |
| CAS Registry Number | 159853-92-6[1] | Unique identifier for procurement and database querying. |
| Molecular Formula | C₆H₃ClN₂O₄[2] | Defines stoichiometry for downstream functionalization. |
| Molecular Weight | 202.55 g/mol [2] | Used for precise molar equivalent calculations in synthesis. |
| H-Bond Donors/Acceptors | 2 / 6[2] | High polarity; requires polar aprotic solvents (DMF, DMSO) for dissolution. |
| Topological Polar Surface Area | ~110 Ų (est.)[2] | Indicates poor passive membrane permeability; requires derivatization for in vivo use. |
| Reactivity Centers | C5 (Electrophilic), C2/C3 (Acidic/Chelating) | Enables orthogonal functionalization (SNAr vs. Amidation/Metal Coordination). |
Mechanistic Reactivity: The "Pull-Pull" Aromatic System
The defining characteristic of 5-chloropyrazine-2,3-dicarboxylic acid is its extreme electron deficiency. The pyrazine ring inherently possesses two electronegative nitrogen atoms that withdraw electron density from the carbon framework via inductive and mesomeric effects.
When two carboxylic acid groups are installed at the C2 and C3 positions, they exert an additional electron-withdrawing "pull." This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. Consequently, the C-Cl bond at the C5 position is highly activated, making it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) [3].
Unlike unactivated chlorobenzenes, which require harsh conditions or palladium catalysis, 5-chloropyrazines can undergo SNAr with amines, thiols, and alkoxides under relatively mild thermal conditions[3][4]. Simultaneously, the C2/C3 dicarboxylic acids act as a bidentate or tridentate ligand system, capable of coordinating with transition metals (e.g., Zn, Cd, Pb) to form robust 2D and 3D coordination polymers[5][6].
Fig 1. Divergent orthogonal reactivity pathways of 5-Chloropyrazine-2,3-dicarboxylic acid.
Applications in Advanced Fields
Targeted Drug Discovery
Pyrazine derivatives are privileged scaffolds in medicinal chemistry, forming the core of drugs like the anti-tubercular agent pyrazinamide and various kinase inhibitors[7]. The 5-chloropyrazine moiety is frequently utilized as an electrophilic linchpin to attach pharmacophores via SNAr. For instance, in the development of RET (Rearranged during Transfection) kinase inhibitors, 5-chloropyrazine derivatives are reacted with nucleophilic pyrazoles or amines to build the core hinge-binding motif of the inhibitor[4].
Reticular Chemistry (MOFs and Coordination Polymers)
In materials science, pyrazine-2,3-dicarboxylic acid derivatives are celebrated for their ability to form predictable, highly crystalline Metal-Organic Frameworks (MOFs)[5]. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylates provide multiple coordination vectors. For example, reactions with Cadmium(II) or Lead(II) salts yield 1D, 2D, or 3D coordination polymers that exhibit rapid structural transformations and cation exchange properties[5][6]. The presence of the C5-chloro substituent in CAS 159853-92-6 allows researchers to tune the pore size, hydrophobicity, and electronic environment of the resulting MOF without altering the fundamental coordination topology.
Validated Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to confirm causality and reaction progress.
Protocol A: C5-Functionalization via SNAr (Thioetherification / Amination)
Objective: Displace the C5-chlorine with a primary amine or thiol to generate a functionalized pyrazine-2,3-dicarboxylic acid[3].
Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base. Because it is sterically hindered, it will not act as a competing nucleophile. Its primary role is to neutralize the HCl byproduct generated during the SNAr, driving the reaction forward, and to deprotonate the carboxylic acids, which significantly enhances the solubility of the starting material in polar aprotic solvents like DMSO or DMF[3].
Step-by-Step Procedure:
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Dissolution: Suspend 5-Chloropyrazine-2,3-dicarboxylic acid (1.0 eq) in anhydrous DMSO (0.2 M concentration).
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Activation: Add DIPEA (3.0 eq). The suspension will clear as the bis-carboxylate salt forms.
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Nucleophilic Attack: Add the desired primary amine or thiol (1.2 eq).
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Thermal Promotion: Heat the reaction mixture to 80–100 °C under a nitrogen atmosphere for 4–12 hours.
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Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (
201, [M-H]⁻) is fully consumed and replaced by the product mass. TLC (DCM:MeOH:AcOH 85:10:5) can also be used; the product will typically have a different Rf and distinct UV activity at 254 nm. -
Isolation: Cool the mixture to 0 °C and slowly acidify with 1M HCl to pH 2. The functionalized pyrazine-2,3-dicarboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.
Fig 2. Standardized self-validating workflow for C5 SNAr functionalization.
Protocol B: Synthesis of a Coordination Polymer (MOF Precursor)
Objective: Utilize the dicarboxylic acid moieties to synthesize a crystalline metal-organic framework[5][6].
Causality & Design: Hydrothermal synthesis is employed because the high pressure and temperature allow for the reversible formation of coordination bonds. This thermodynamic control ensures that kinetic defects are "healed" during the crystallization process, yielding highly ordered single crystals suitable for X-Ray Diffraction (XRD)[5].
Step-by-Step Procedure:
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Mixture Preparation: Combine 5-Chloropyrazine-2,3-dicarboxylic acid (1.0 eq) and a transition metal salt (e.g., CdCl₂ or Pb(NO₃)₂, 1.0 eq) in a Teflon-lined stainless steel autoclave.
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Solvent Addition: Add a solvent mixture of H₂O and DMF (typically 1:1 v/v) to ensure partial solubility of both the organic ligand and the inorganic salt.
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Hydrothermal Growth: Seal the autoclave and heat to 120 °C for 72 hours.
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Controlled Cooling: Cool the vessel to room temperature at a slow, controlled rate (e.g., 5 °C/hour) to promote the growth of large, high-quality single crystals.
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Self-Validation (IPC): Isolate the crystals via filtration. Perform Powder X-Ray Diffraction (PXRD) on a bulk sample. Compare the experimental diffractogram to simulated patterns to confirm phase purity before proceeding to single-crystal X-ray crystallography[6].
References
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BLD Pharm. 5-Chloropyrazine-2,3-dicarboxylic acid | BLD Pharm. 1
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Bidepharm. CAS:76537-42-3, 5,6-二氯吡嗪-2-羧酸 - 毕得医药. 2
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ChemicalBook. Best Sellers 2,3-Pyrazinedicarboxylic acid - ChemicalBook India. 7
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Crystal Growth & Design - ACS Publications. The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. 5
-
NIH PMC. Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. 3
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NIH PMC. A two-dimensional CdII coordination polymer: poly[diaqua[μ3-5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylato-κ5 O 2:O 3:O 3,N 4,N 5]cadmium]. 6
-
Google Patents. US10227329B2 - Compounds useful for treating disorders related to RET. 4
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